molecular formula C9H14O4 B6268761 rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans CAS No. 2307773-07-3

rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans

Cat. No. B6268761
CAS RN: 2307773-07-3
M. Wt: 186.2
InChI Key:
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Description

The compound “rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans” is a type of cyclopropane carboxylic acid derivative. It contains a cyclopropane ring, which is a three-membered carbon ring. The compound also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl group (BOC group), which is a common protecting group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a three-membered cyclopropane ring. The carboxylic acid group (-COOH) would be a polar, hydrophilic region of the molecule, while the tert-butoxy group would be a nonpolar, hydrophobic region .


Chemical Reactions Analysis

In terms of reactivity, the carboxylic acid group can undergo typical acid-base reactions, and can also be converted into other functional groups such as esters and amides. The BOC group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make the compound acidic and polar, and capable of forming hydrogen bonds .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used in a biological context, the mechanism would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. The specific hazards would depend on the compound’s physical and chemical properties. For example, many carboxylic acids are irritants and can cause burns .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied further for its reactivity, its potential uses in synthesis, or its biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans involves the protection of the carboxylic acid group followed by the formation of the cyclopropane ring through a Simmons-Smith reaction. The tert-butoxycarbonyl (Boc) group is then removed to yield the final product.", "Starting Materials": [ "Cyclopropane-1-carboxylic acid", "tert-Butyl chloroformate", "Triethylamine", "Zinc", "Iodine", "Diethyl ether", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting cyclopropane-1-carboxylic acid with tert-butyl chloroformate and triethylamine in diethyl ether to yield tert-butyl cyclopropane-1-carboxylate.", "Step 2: Formation of the cyclopropane ring through a Simmons-Smith reaction by reacting tert-butyl cyclopropane-1-carboxylate with zinc and iodine in diethyl ether to yield rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, cis.", "Step 3: Isomerization of the cis isomer to the trans isomer by treating rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, cis with methanol and sodium hydroxide.", "Step 4: Removal of the Boc protecting group by treating rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid, trans with hydrochloric acid in methanol to yield the final product, rac-(1R,2R)-2-cyclopropane-1-carboxylic acid." ] }

CAS RN

2307773-07-3

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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